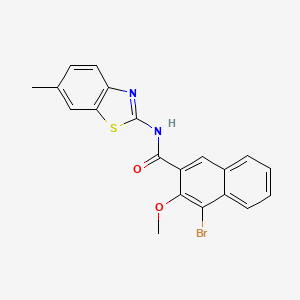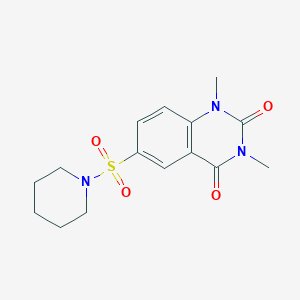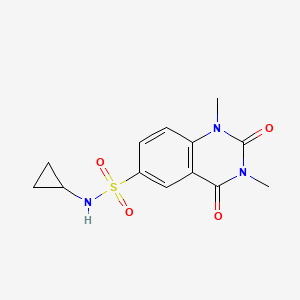![molecular formula C10H14N4OS2 B3606011 N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3606011.png)
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE
Vue d'ensemble
Description
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mécanisme D'action
Target of Action
The primary target of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is the urease enzyme . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation shows that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease by N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide affects the urea cycle. The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting urease, the compound prevents this conversion, thereby affecting the pH balance within cells . This is particularly relevant for the survival of Helicobacter pylori, which relies on an increased pH for survival .
Result of Action
The result of the action of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is the inhibition of the urease enzyme . This leads to a decrease in the conversion of urea to ammonia and carbon dioxide .
Orientations Futures
The compound shows promising results in inhibiting the urease enzyme, which is essential for the survival of Helicobacter pylori . Therefore, it might be a promising candidate for further evaluation . More research is needed to fully understand its potential medicinal properties and possible applications in the treatment of infections caused by Helicobacter pylori .
Analyse Biochimique
Biochemical Properties
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzyme is found in various organisms, including bacteria, fungi, algae, and plants. The inhibition of urease by N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide occurs through its interaction with the active site of the enzyme, where it forms hydrogen bonds and other non-covalent interactions with key amino acid residues . This interaction prevents the enzyme from catalyzing the hydrolysis of urea, thereby reducing the production of ammonia and carbon dioxide.
Cellular Effects
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to exert various effects on different types of cells. In bacterial cells, the inhibition of urease by this compound leads to a decrease in ammonia production, which is crucial for the survival of certain bacteria, such as Helicobacter pylori . This reduction in ammonia production can lead to the death of these bacteria, making N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide a potential antimicrobial agent. In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide involves its binding to the active site of urease. This binding is facilitated by the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme’s active site . The presence of the thiadiazole ring and the amino group in the compound enhances its binding affinity to the enzyme. Additionally, this compound can inhibit other enzymes and proteins involved in various biochemical pathways, thereby exerting its biological effects. For example, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for prolonged inhibition of urease activity . Over time, the compound may undergo degradation, leading to a decrease in its inhibitory effects. Long-term studies have also indicated that continuous exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of alternative metabolic pathways to compensate for the inhibited urease activity .
Dosage Effects in Animal Models
The effects of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide vary with different dosages in animal models. At low doses, this compound effectively inhibits urease activity without causing significant toxicity . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in the liver and kidneys . Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant inhibition of urease activity. These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is involved in various metabolic pathways, primarily through its interaction with urease. The inhibition of urease by this compound leads to a decrease in the hydrolysis of urea, resulting in reduced ammonia production . Additionally, this compound can interact with other enzymes and cofactors involved in metabolic processes, such as kinases and phosphatases, thereby influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, such as alterations in energy production and the synthesis of biomolecules .
Transport and Distribution
The transport and distribution of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and enzymes, leading to its accumulation in certain cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and concentration of the compound in different tissues, thereby influencing its biological effects .
Subcellular Localization
The subcellular localization of N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide is crucial for its activity and function. This compound can be localized to various subcellular compartments, such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes . For example, the localization of this compound to the mitochondria can influence mitochondrial function and energy production, while its presence in the nucleus can affect gene expression and cell signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps. One common method starts with the reaction of amines with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with hydrazinecarbothioamide and carbon disulfide to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups into the molecule.
Applications De Recherche Scientifique
N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide
- 1,3,4-thiadiazole-2-thiol derivatives
Uniqueness
What sets N1,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE apart is its unique structure, which includes both diallyl and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-3-5-14(6-4-2)8(15)7-16-10-13-12-9(11)17-10/h3-4H,1-2,5-7H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFGHZVCOKPGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CSC1=NN=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-methoxy-6-(prop-2-en-1-yl)-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3605932.png)
![6-bromo-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605933.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605946.png)

![METHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3605971.png)



![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3605998.png)
![5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid](/img/structure/B3606001.png)
![[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B3606015.png)
![2-{[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3606022.png)
![2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE](/img/structure/B3606034.png)
